5-Amino-1,1-dimethylhexyl acetate
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Overview
Description
5-Amino-1,1-dimethylhexyl acetate: is an organic compound with the molecular formula C10H21NO2 . It is a derivative of hexyl acetate, where the hexyl group is substituted with an amino group and two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,1-dimethylhexyl acetate can be achieved through several methods. One common approach involves the reaction of 5-amino-1,1-dimethylhexanol with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The reaction can be represented as follows:
5-Amino-1,1-dimethylhexanol+Acetic Anhydride→5-Amino-1,1-dimethylhexyl acetate+Acetic Acid
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1,1-dimethylhexyl acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The acetate group can be substituted with other functional groups, such as halides or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or hydroxylated derivatives.
Scientific Research Applications
Chemistry: 5-Amino-1,1-dimethylhexyl acetate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It has shown promise in modulating the activity of certain enzymes, making it a valuable tool in biochemical studies .
Medicine: The compound’s ability to interact with biological molecules has led to investigations into its potential therapeutic applications. It is being explored for its role in drug development, particularly in targeting specific enzymes and receptors involved in disease pathways .
Industry: In industrial applications, this compound is used as a precursor in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Amino-1,1-dimethylhexyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
- 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles
- 5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives
- 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles
Comparison: Compared to these similar compounds, 5-Amino-1,1-dimethylhexyl acetate is unique due to its specific structural features, such as the presence of an acetate group and the substitution pattern on the hexyl chain. These structural differences confer distinct chemical properties and reactivity, making it suitable for specific applications that other compounds may not be able to achieve .
Biological Activity
5-Amino-1,1-dimethylhexyl acetate (CAS No. 45077-13-2) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a unique chemical structure that influences its biological activity. The presence of an amino group and an acetate moiety suggests potential interactions with biological systems, particularly in receptor binding and enzymatic processes.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator for various receptors in the central nervous system. Its structural similarities to known psychoactive substances indicate potential effects on neurotransmitter systems.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could affect cellular processes and lead to therapeutic outcomes.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Cytotoxicity Studies
Recent research has evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, in vitro assays have shown that the compound exhibits significant cytotoxicity against MDA-MB-231 breast cancer cells. The mechanism appears to involve apoptosis induction, as evidenced by morphological changes observed through Hoechst staining techniques.
Neuropharmacological Research
Studies have explored the neuropharmacological profile of this compound. These investigations indicate that the compound may enhance dopaminergic activity, potentially offering therapeutic benefits for conditions like depression or anxiety. Further research is required to elucidate the specific receptor interactions involved.
Properties
CAS No. |
45077-13-2 |
---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
(6-amino-2-methylheptan-2-yl) acetate |
InChI |
InChI=1S/C10H21NO2/c1-8(11)6-5-7-10(3,4)13-9(2)12/h8H,5-7,11H2,1-4H3 |
InChI Key |
DYNMECVGAALBLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)OC(=O)C)N |
Origin of Product |
United States |
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